molecular formula C17H18FNOS B12202786 2-[(2,5-dimethylphenyl)methylthio]-N-(4-fluorophenyl)acetamide

2-[(2,5-dimethylphenyl)methylthio]-N-(4-fluorophenyl)acetamide

Cat. No.: B12202786
M. Wt: 303.4 g/mol
InChI Key: MJLUYRUGTIXMFP-UHFFFAOYSA-N
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Description

2-[(2,5-dimethylphenyl)methylthio]-N-(4-fluorophenyl)acetamide is an organic compound characterized by the presence of a dimethylphenyl group, a fluorophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-dimethylphenyl)methylthio]-N-(4-fluorophenyl)acetamide typically involves the reaction of 2,5-dimethylbenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with 4-fluoroaniline under appropriate conditions to yield the desired acetamide compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-dimethylphenyl)methylthio]-N-(4-fluorophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-[(2,5-dimethylphenyl)methylthio]-N-(4-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,5-dimethylphenyl)methylthio]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,5-dimethylphenyl)methylthio]-N-(4-chlorophenyl)acetamide
  • 2-[(2,5-dimethylphenyl)methylthio]-N-(4-bromophenyl)acetamide
  • 2-[(2,5-dimethylphenyl)methylthio]-N-(4-methylphenyl)acetamide

Uniqueness

2-[(2,5-dimethylphenyl)methylthio]-N-(4-fluorophenyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs with different substituents.

Properties

Molecular Formula

C17H18FNOS

Molecular Weight

303.4 g/mol

IUPAC Name

2-[(2,5-dimethylphenyl)methylsulfanyl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C17H18FNOS/c1-12-3-4-13(2)14(9-12)10-21-11-17(20)19-16-7-5-15(18)6-8-16/h3-9H,10-11H2,1-2H3,(H,19,20)

InChI Key

MJLUYRUGTIXMFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CSCC(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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